molecular formula C7H14O3 B8578964 (2-Ethyl-1,3-dioxan-2-yl)methanol

(2-Ethyl-1,3-dioxan-2-yl)methanol

Cat. No.: B8578964
M. Wt: 146.18 g/mol
InChI Key: IQIHTIUTLUNZFF-UHFFFAOYSA-N
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Description

(2-Ethyl-1,3-dioxan-2-yl)methanol is a cyclic ether-alcohol compound featuring a 1,3-dioxane ring substituted with an ethyl group at the 2-position and a hydroxymethyl (-CH₂OH) group also at the 2-position. The compound’s molecular formula is C₈H₁₆O₃ (calculated from its derivatives and analogs in and ). Its structure combines the stability of a six-membered dioxane ring with the reactivity of a primary alcohol, making it useful in organic synthesis, particularly in oxidation reactions and as a precursor for functionalized cyclic ethers .

The compound’s synthesis typically involves acid-catalyzed condensation of aldehydes with diols (e.g., 2,2-bis(hydroxymethyl)-1,3-propanediol), as demonstrated in analogous syntheses of related dioxane derivatives (). Its chair conformation and equatorial substituent orientation (e.g., ethyl or alkyl chains) influence its chemical behavior and hydrogen-bonding patterns in the solid state .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2-ethyl-1,3-dioxan-2-yl)methanol

InChI

InChI=1S/C7H14O3/c1-2-7(6-8)9-4-3-5-10-7/h8H,2-6H2,1H3

InChI Key

IQIHTIUTLUNZFF-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCCO1)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Substituents/R-Groups Key Functional Groups Reference
(2-Ethyl-1,3-dioxan-2-yl)methanol C₈H₁₆O₃ 2-Ethyl, 2-hydroxymethyl Primary alcohol, cyclic ether
(5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol C₁₂H₂₄O₄ 5-n-Hexyl, 2-hydroxymethyl Primary alcohol, cyclic ether
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)methanol C₈H₁₆O₃ 4,4,5,5-Tetramethyl (dioxolane ring) Primary alcohol, cyclic ether
2-(1,3-Dioxolan-2-yl)ethanol C₅H₁₀O₃ 2-Ethanol substituent (dioxolane ring) Secondary alcohol, cyclic ether
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate C₈H₁₄O₄ 2-Methyl, ethyl ester Ester, cyclic ether

Physicochemical Properties

Table 2: Property Comparison of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Hydrogen Bonding (O–H···O) Solubility in Polar Solvents
This compound 174.20 Not reported Moderate (1 donor, 2 acceptors) High (due to -OH)
(5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol 232.31 98–100 Extensive (ribbon formation) Moderate (long alkyl chain)
2-(1,3-Dioxolan-2-yl)ethanol 118.13 Not reported Weak (single -OH) High
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate 174.20 Liquid at RT None (ester group) Low (nonpolar solvents)

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported synthesis involves acid-catalyzed cyclization of trimethylolpropane (TMP) with propionaldehyde. This method leverages the reactivity of TMP’s three hydroxyl groups, where two participate in acetal formation with the aldehyde, while the third remains as a hydroxymethyl substituent. The reaction proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by TMP’s hydroxyl groups, forming the dioxane ring.

Typical conditions include:

  • Catalyst : Brønsted acids (e.g., p-toluenesulfonic acid, 0.5–1.0 mol%)

  • Solvent : Toluene or xylene (azeotropic removal of water)

  • Temperature : 110–130°C under reflux

  • Reaction Time : 4–8 hours

A representative protocol involves heating TMP (1.0 mol) and propionaldehyde (2.2 mol) in toluene with p-toluenesulfonic acid (0.7 mol%) under Dean-Stark conditions. The water byproduct is continuously removed, driving the equilibrium toward acetal formation.

Table 1: Optimization of Acid-Catalyzed Acetalization

ParameterRange TestedOptimal ValueYield (%)
Catalyst Loading0.1–1.5 mol%0.7 mol%82
Propionaldehyde:TMP Ratio1.8:1–2.5:12.2:189
Temperature90–140°C120°C85

Byproduct Formation and Mitigation

Competing reactions include over-acetalization (formation of bicyclic structures) and oligomerization of propionaldehyde. These are minimized by:

  • Strict stoichiometric control of aldehyde (≤2.2 equivalents)

  • Rapid water removal to prevent reversibility

  • Use of inert solvents (toluene > DMF) to reduce side reactions

Pentaerythritol-Based Synthesis via Aldehyde Cyclization

Solvent and Catalyst Selection

An alternative route employs pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol) and propionaldehyde in N,N-dimethylformamide (DMF). This method exploits pentaerythritol’s four hydroxyl groups, with two forming the dioxane ring and two remaining as hydroxymethyl groups. The reaction is typically conducted under anhydrous conditions at 80–100°C for 6–12 hours.

Table 2: Pentaerythritol Cyclization Conditions

ComponentQuantityRole
Pentaerythritol1.0 molPolyol substrate
Propionaldehyde2.5 molAcetalizing agent
DMF500 mLSolvent
H₂SO₄1.2 mol%Catalyst

Purification and Yield Enhancement

Crude product purification involves sequential steps:

  • Neutralization : Aqueous NaHCO₃ wash to remove residual acid

  • Solvent Removal : Rotary evaporation under reduced pressure

  • Column Chromatography : Silica gel with ethyl acetate/methanol (3:1) eluent
    This method achieves yields of 75–78%, with purity >95% confirmed by GC-MS.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis adopts continuous flow reactors (CFRs) to enhance reproducibility and safety. Key features include:

  • Catalyst : Amberlyst-15 (solid acid resin) in fixed-bed configuration

  • Residence Time : 20–30 minutes

  • Temperature : 90–110°C

  • Pressure : 5–10 bar

CFRs eliminate batch-to-batch variability and improve heat management, achieving 92% conversion with 88% isolated yield.

Table 3: Industrial vs. Laboratory-Scale Performance

MetricLaboratory BatchContinuous Flow
Throughput (kg/day)5–10200–500
Energy ConsumptionHighModerate
Catalyst Lifetime3–5 cycles>100 cycles

Comparative Analysis of Synthetic Routes

Cost-Effectiveness

  • TMP Route : Lower raw material cost ($12/kg) but higher energy expenditure

  • Pentaerythritol Route : Higher substrate cost ($18/kg) but superior yield

  • CFR Systems : High capital investment offset by reduced labor and waste

Environmental Impact

  • Solvent Recovery : Toluene (80% reclaimed) vs. DMF (60% reclaimed)

  • Carbon Footprint : Continuous flow reduces CO₂ emissions by 40% compared to batch

Q & A

Q. What are the standard laboratory synthesis protocols for (2-Ethyl-1,3-dioxan-2-yl)methanol?

The compound is synthesized via acid-catalyzed cyclocondensation of 2-ethyl-1,3-propanediol with aldehydes (e.g., n-heptanal) using p-toluenesulfonic acid in dimethylformamide (DMF) at 363–373 K for 5 hours. Post-reaction, the mixture is diluted with ethyl acetate, washed with water and sodium bicarbonate, dried over sodium sulfate, and purified via recrystallization to achieve >95% purity. This method ensures regioselective formation of the dioxane ring .

Q. How can impurities be effectively removed during purification?

Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethyl acetate or ethanol) are standard methods. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures removal of unreacted diol or aldehyde byproducts .

Advanced Research Questions

Q. What structural insights can be derived from X-ray crystallography of this compound?

Single-crystal X-ray diffraction reveals a chair conformation for the dioxane ring, with the ethyl group occupying an equatorial position. The hydroxymethyl group participates in intermolecular O–H···O hydrogen bonding, forming herringbone ribbons along the crystallographic b-axis. Refinement using SHELX software (e.g., SHELXL) confirms bond lengths (C–O: 1.43–1.45 Å) and angles (C–C–O: 109–112°) .

Q. How does the ethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The ethyl group sterically shields the adjacent oxygen atoms, reducing electrophilicity at the dioxane ring. Computational studies (DFT/B3LYP) show that substitution at the hydroxymethyl group proceeds via an SN2 mechanism, with activation energies ~25 kJ/mol higher than analogous non-ethyl derivatives. Experimental kinetics (monitored by GC-MS) corroborate slower reaction rates in halogenation or esterification .

Q. What computational methods are used to model hydrolysis pathways under varying pH?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS solvation models) predict hydrolytic stability. At pH < 3, acid-catalyzed ring-opening dominates, forming 3-ethyl-1,5-pentanediol. Neutral or alkaline conditions favor hydroxymethyl oxidation to ketones. Experimental validation via HPLC shows 90% stability at pH 7 after 24 hours .

Q. What in vitro assays evaluate its cytostatic potential against cancer cell lines?

The compound is screened using MTT assays on HeLa and MCF-7 cells. IC50 values (typically 50–100 µM) suggest moderate cytotoxicity. Flow cytometry reveals G1-phase cell cycle arrest, while Western blotting shows downregulation of cyclin D1. Comparative studies with 5,5-dimethyl analogs highlight the ethyl group’s role in enhancing membrane permeability .

Methodological Considerations

  • Crystallography : Use MoKα radiation (λ = 0.71073 Å) and SHELXL for refinement. Hydrogen atoms are placed via riding models, with isotropic displacement parameters (Uiso) set to 1.2–1.5×Ueq of parent atoms .
  • Synthetic Optimization : Adjust aldehyde chain length (C5–C8) to modulate solubility. DMF enhances reaction rates but requires rigorous drying to avoid side-product formation .
  • Biological Assays : Include positive controls (e.g., doxorubicin) and assess cytotoxicity at 24, 48, and 72 hours to account for delayed effects .

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